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Topic: Cinatrin C3 Protocol for Enzyme Kinetics Studies
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Introduction:

The complement system is a critical component of the innate immune system, and its activation

is tightly regulated to prevent damage to host tissues. Complement component C3 is the

central protein of this cascade, and its cleavage by C3 convertases is a pivotal step.

Dysregulation of C3 convertase activity is implicated in various inflammatory and autoimmune

diseases, making it a key target for therapeutic intervention. These application notes provide a

detailed framework for studying the enzyme kinetics of C3 convertase and for characterizing

the inhibitory potential of compounds like "Cinatrin C3," using the well-studied inhibitor

Compstatin as a representative example.

Data Presentation
The following tables summarize key kinetic parameters for the alternative pathway C3

convertase (C3bBb) and the inhibitory constants for its interaction with the known inhibitor,

Compstatin. These values serve as a benchmark for evaluating novel inhibitors.

Table 1: Kinetic Parameters of Alternative Pathway C3 Convertase (C3bBb)
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Parameter Value Reference

Km for C3 5.86 x 10-6 M [1][2][3]

kcat 1.78 s-1 [1][2][3]

kcat/Km 3.11 x 105 M-1s-1 [1][2][3]

Half-life (t1/2) 90 ± 2 s [1][2][3]

Table 2: Inhibitory Constants (Ki) and IC50 for Compstatin Analogs

| Inhibitor | KD (Binding to C3) | IC50 (Complement Inhibition) | Reference | | :--- | :--- | :--- | |

Compstatin | 60-130 nM | ~12 µM |[4] | | 4(1MeW)7W Compstatin | 15 nM | 267-fold more

potent than Compstatin |[4] |

Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibition

of C3 convertase.

Protocol 1: In Vitro C3 Convertase Activity Assay
(ELISA-based)
This assay quantifies the ability of an inhibitor to block the cleavage of C3 by a pre-formed C3

convertase.[5]

Materials:

High-binding 96-well microtiter plates

Purified human C3b, Factor B, and Factor D

Purified human C3

Test inhibitor (e.g., Cinatrin C3)

Anti-C3b antibody conjugated to horseradish peroxidase (HRP)
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Chromogenic HRP substrate (e.g., TMB)

Stop solution (e.g., 1 M H2SO4)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Plate reader

Procedure:

Plate Coating: Coat the wells of a high-binding 96-well plate with purified C3b (e.g., 1-5

µg/mL in PBS) overnight at 4°C.

Washing: Wash the plate three times with wash buffer to remove unbound C3b.

Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g.,

1% BSA in PBS) for 1-2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

C3 Convertase Formation: Add a mixture of purified Factor B (e.g., 1 µg/mL) and Factor D

(e.g., 0.1 µg/mL) in a buffer containing Mg2+ (e.g., Veronal buffer with 0.5 mM MgCl2) to the

C3b-coated wells. Incubate for 1 hour at 37°C to form the C3 convertase (C3bBb).

Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. Include a

vehicle control (no inhibitor).

Substrate Addition: Add purified C3 (e.g., 10 µg/mL) to all wells to initiate the cleavage

reaction.

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for C3

cleavage.

Washing: Wash the plate five times with wash buffer to remove unbound proteins.

Detection: Add the anti-C3b-HRP antibody to each well and incubate for 1 hour at room

temperature.
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Washing: Wash the plate five times with wash buffer.

Development: Add the chromogenic substrate and incubate until sufficient color

development.

Stopping the Reaction: Add the stop solution to each well.

Measurement: Read the optical density at the appropriate wavelength (e.g., 450 nm) using a

plate reader.

Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control and determine the IC50 value by plotting the percentage of inhibition against

the inhibitor concentration.

Protocol 2: Hemolytic Assay for Alternative Pathway
Inhibition
This functional assay assesses the ability of an inhibitor to prevent the lysis of red blood cells,

which is dependent on the alternative complement pathway.[5]

Materials:

Rabbit erythrocytes

Normal human serum (as a source of complement proteins)

Test inhibitor (e.g., Cinatrin C3)

Veronal buffer with Mg2+ and EGTA (Mg-EGTA-VBS)

Spectrophotometer

Procedure:

Erythrocyte Preparation: Wash rabbit erythrocytes three times with cold Mg-EGTA-VBS and

resuspend to a final concentration of 2 x 108 cells/mL.
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Serum Pre-incubation: Pre-incubate normal human serum (e.g., at a final dilution of 1:10)

with varying concentrations of the test inhibitor for 15-30 minutes at room temperature.

Include a positive control (serum with vehicle) and a negative control (buffer only).

Hemolysis Reaction: Add the pre-incubated serum-inhibitor mixture to the rabbit erythrocyte

suspension.

Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle shaking to allow for

complement activation and cell lysis.

Centrifugation: Pellet the remaining intact erythrocytes by centrifugation.

Measurement: Transfer the supernatant to a new plate and measure the absorbance of the

released hemoglobin at 412 nm using a spectrophotometer.

Analysis: Calculate the percentage of hemolysis inhibition for each inhibitor concentration

compared to the positive control. The 100% lysis control is achieved by lysing the

erythrocytes with water. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations
Complement Activation Pathway
The following diagram illustrates the three main pathways of the complement system, all

converging at the cleavage of C3 by C3 convertases.
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Caption: The complement activation pathways converge on the formation of C3 convertases.
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Experimental Workflow for C3 Convertase Inhibition
Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of a

compound on C3 convertase.
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Caption: Workflow for an in vitro C3 convertase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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